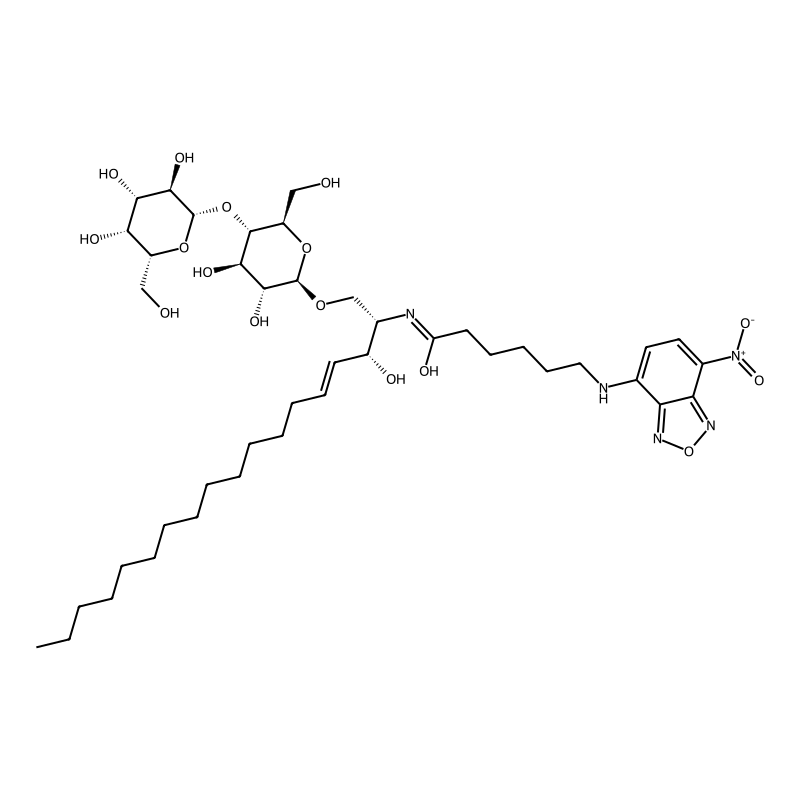

C6 NBD-Sphingosine, beta-D-lactosyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tracking and Visualization of Sphingolipid Trafficking:

Due to its structural similarity to natural lactosylceramides, C6 NBD-Sphingosine, beta-D-lactosyl can be incorporated into cellular membranes. The fluorescent NBD tag allows researchers to track the movement and distribution of sphingolipids within cells and across different cellular compartments using fluorescence microscopy. This information helps understand the cellular trafficking pathways and localization of sphingolipids, which are crucial for various cellular functions.

Studying Sphingolipid-Protein Interactions:

C6 NBD-Sphingosine, beta-D-lactosyl can be used in assays to study the interaction of sphingolipids with various proteins. The fluorescent tag allows researchers to monitor the binding and dissociation of the probe to the protein of interest using techniques like fluorescence resonance energy transfer (FRET). This information helps elucidate the role of sphingolipid-protein interactions in various cellular processes, such as signal transduction and membrane organization.

Investigating Sphingolipid-Mediated Cellular Signaling:

Sphingomyelinase Activity Assays:

C6 NBD-Sphingosine, beta-D-lactosyl can be used as a substrate in enzymatic assays to measure the activity of sphingomyelinases, enzymes that degrade sphingomyelins (a type of sphingolipid) into ceramide and phosphocholine. By monitoring the release of the fluorescent NBD tag upon sphingomyelinase activity, researchers can quantify the enzyme's activity and study its regulation under different conditions. This information is crucial for understanding the role of sphingomyelinases in various biological processes, including cell death, differentiation, and membrane homeostasis.

C6 NBD-Sphingosine, beta-D-lactosyl is a specialized sphingolipid characterized by its fluorescent properties, making it a valuable tool in biological research. With the empirical formula C42H69N5O16 and a molecular weight of 900.02 g/mol, this compound serves as a fluorescently labeled fatty acid sphingolipid membrane probe. It plays a crucial role in various physiological processes, particularly in cell membrane dynamics and signaling pathways.

C6 NBD-Lactosylceramide itself doesn't have a known biological function. Its primary purpose is to mimic natural lactosylceramide while allowing researchers to track its movement within cells using its fluorescent tag []. By studying its distribution and interactions with other cellular components, scientists can gain insights into how lactosylceramide functions in various biological processes.

- Activation of Ceramidase and Ceramide Kinase Pathways: Research has demonstrated that this compound can enhance the activity of ceramidase and ceramide kinase, which are vital for sphingolipid metabolism. The activation occurs via a tyrosine kinase-mediated pathway, leading to increased production of ceramide metabolites .

- Chemoenzymatic Synthesis: This compound also acts as an intermediate in the synthesis of complex gangliosides from lactose and phytosphingosine, showcasing its versatility in synthetic biology .

C6 NBD-Sphingosine, beta-D-lactosyl exhibits significant biological activity:

- Fluorescent Labeling: Its fluorescent properties allow for visualization within cellular membranes, facilitating studies on membrane dynamics and lipid interactions .

- Cell Membrane Interaction: The compound integrates into lipid bilayers, influencing membrane fluidity and potentially modulating signaling pathways related to cell growth and apoptosis .

The synthesis of C6 NBD-Sphingosine, beta-D-lactosyl can be achieved through various methods:

- Chemoenzymatic Approaches: These involve enzymatic reactions that utilize specific substrates to yield the desired sphingolipid. For instance, the synthesis of ganglioside cancer antigens has been streamlined using this compound as an intermediate .

- Chemical Synthesis: Traditional organic synthesis techniques can also be employed to construct the complex molecular structure of this sphingolipid.

C6 NBD-Sphingosine, beta-D-lactosyl has several applications in scientific research:

- Cellular Studies: It is widely used as a probe for studying sphingolipid metabolism and cellular signaling pathways.

- Cancer Research: Its role in synthesizing gangliosides makes it relevant for developing cancer therapies targeting specific lipid molecules .

- Fluorescent Imaging: The compound is utilized in imaging techniques to visualize lipid distribution and dynamics within cells.

Interaction studies involving C6 NBD-Sphingosine, beta-D-lactosyl focus on its behavior within biological membranes:

- Membrane Dynamics: The compound's integration into lipid bilayers allows researchers to study how sphingolipids influence membrane properties and cellular responses .

- Signal Transduction: By observing how this compound affects signaling pathways, scientists can gain insights into the physiological roles of sphingolipids in health and disease.

C6 NBD-Sphingosine, beta-D-lactosyl shares similarities with other sphingolipids but possesses unique characteristics that set it apart:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| C12 NBD-Sphingosine, beta-D-lactosyl | C48H81N5O16 | Longer carbon chain; used similarly as a fluorescent probe. |

| Lactosylceramide | C24H47NO12 | Lacks fluorescent labeling; involved in cellular recognition processes. |

| N-Stearoyl-DL-dihydrolactocerebroside | C48H93NO13 | Contains stearoyl group; important for structural integrity of membranes. |

C6 NBD-Sphingosine, beta-D-lactosyl is unique due to its fluorescent properties that facilitate real-time imaging studies, making it particularly valuable for understanding lipid dynamics in live cells.

C6 NBD-Sphingosine, beta-D-lactosyl is systematically named N-[(1S,2R,3E)-1-[[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide. This name reflects its structural components:

- A sphingosine backbone with stereochemistry specified at positions 1, 2, and 3.

- A lactose disaccharide (β-D-galactopyranosyl-β-D-glucopyranosyl) attached via an ether linkage.

- A C6 nitrobenzoxadiazole (NBD) fluorophore linked to the hexanamide chain.

Synonyms include C6 NBD Lactosylceramide (d18:1/6:0) and N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1′-sphingosine.

Molecular Formula and Weight Analysis

The molecular formula of C6 NBD-Sphingosine, beta-D-lactosyl is C₄₂H₆₉N₅O₁₆, with a calculated molecular weight of 900.02 g/mol (Table 1).

| Element | Quantity | Atomic Weight (g/mol) | Contribution to Molar Mass (%) |

|---|---|---|---|

| Carbon | 42 | 12.01 | 56.05% |

| Hydrogen | 69 | 1.008 | 7.73% |

| Nitrogen | 5 | 14.01 | 7.78% |

| Oxygen | 16 | 16.00 | 28.44% |

Table 1: Elemental composition and molar mass contribution

The compound’s acyl chain composition includes a C18:1 sphingosine (d18:1) and a C6:0 fatty acid (hexanamide), contributing to its hydrophobic properties.

Spectroscopic Characterization

While explicit NMR or mass spectrometry data are not publicly available, structural insights derive from:

- SMILES and InChI Key:

- Mass Spectrometry:

The molecular ion peak at m/z 900.02 confirms the molecular formula.

Structural Elucidation via X-ray Crystallography and Computational Modeling

X-ray Crystallography

Crystal structures of human glycolipid transfer protein (GLTP) bound to lactosylceramide reveal:

- Hydrophilic headgroup recognition: The lactose moiety forms hydrogen bonds with residues Asp48, Asn52, and Lys55 of GLTP, mimicking lectin-carbohydrate interactions.

- Hydrophobic tunnel accommodation: Both ceramide chains (C18:1 and C6:0) are encapsulated within a nonpolar tunnel lined by Phe, Leu, and Ile residues.

Computational Modeling

Molecular dynamics simulations of LgtC (a glycosyltransferase) bound to lactosylceramide highlight:

The synthesis of C6 NBD-Sphingosine, beta-D-lactosyl represents a sophisticated approach to creating fluorescent sphingolipid analogs that maintain biological functionality while enabling precise analytical detection [3]. This compound, with the molecular formula C42H69N5O16 and molecular weight of 900.02 Da, serves as a fluorescent analog of natural lactosylceramide that incorporates the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) fluorophore [1].

The primary synthetic strategy employs N-acylation methodology, where sphingosine backbone molecules undergo coupling reactions with NBD-modified fatty acid derivatives [3]. The synthesis typically begins with the preparation of NBD-hexanoic acid, which contains the fluorescent nitrobenzoxadiazole moiety attached to a six-carbon fatty acid chain [11]. This activated NBD-fatty acid derivative then undergoes coupling with lactosylsphingosine substrates through amide bond formation [3].

The coupling reaction is facilitated by phosphorus-based reagents, particularly triphenylphosphine in combination with 2,2-dipyridyldisulfide, which activate the carboxylic acid functionality for nucleophilic attack by the amino group of the sphingosine backbone [3]. Alternative coupling strategies utilize trimethylsilyl triflate or boron trifluoride diethyl etherate as Lewis acid catalysts to promote glycosidic bond formation when building the lactosyl moiety onto the sphingosine backbone [41].

Synthesis Reaction Conditions

| Reaction Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Temperature (°C) | 35-37 | 25-60 |

| Reaction Time (hours) | 0.5-2.0 | 3-16 |

| pH Range | 7.0-7.4 | 5.8-8.0 |

| Solvent System | CHCl3:MeOH (2:1) | DCM, THF |

| Coupling Reagents | PPh3, 2,2-dipyridyldisulfide | TMSOTf, BF3·OEt2 |

| Substrate Concentration (μM) | 10-50 | 1-100 |

| Product Yield (%) | 60-90 | 30-88 |

| Reaction Volume (μL) | 20-100 | 50-250 |

The synthetic pathway requires careful control of reaction conditions to prevent degradation of the NBD fluorophore and maintain the integrity of the glycosidic linkages [34]. Temperature optimization is critical, as elevated temperatures above 60°C can lead to fluorophore decomposition, while temperatures below 25°C result in incomplete coupling reactions [34]. The reaction typically proceeds under an inert atmosphere to prevent oxidative degradation of the NBD moiety [22].

Solvent selection plays a crucial role in synthesis success, with chloroform-methanol mixtures providing optimal solubility for both the hydrophobic sphingosine backbone and the polar lactose moiety [34]. The dichloromethane alternative offers improved handling characteristics but may require longer reaction times to achieve comparable yields [42]. Reaction monitoring employs thin layer chromatography using fluorescence detection to track product formation and assess reaction completion [18].

The stereoselective construction of the beta-D-lactosyl linkage requires precise control of glycosylation conditions [41]. The use of protected lactose donors with appropriate leaving groups, such as N-phenyltrifluoroacetimidates, enables high-yielding glycosylation reactions with excellent beta-selectivity [41]. The protecting group strategy typically employs benzoyl groups for the sugar hydroxyl functions, which provide both steric control and electronic activation for the glycosylation reaction [41].

Solid-Phase Extraction (SPE) and Chromatographic Purification (HPLC, TLC)

The purification of C6 NBD-Sphingosine, beta-D-lactosyl requires sophisticated separation techniques due to the complex mixture of reaction products and the need to achieve high purity standards exceeding 98% [8]. Solid-phase extraction serves as the primary purification method, utilizing the differential interactions between the target compound and various stationary phases [14].

Aminopropyl cartridges provide excellent selectivity for sphingolipid purification through sequential elution protocols [8]. The separation mechanism relies on the ability to sequentially elute different lipid classes based on their polarity and charge characteristics [8]. Free ceramides elute first, followed by neutral glycosphingolipids including the target lactosylceramide analog, then neutral phospholipids such as sphingomyelin, and finally acidic phospholipids [8].

Purification Methodologies

| Method | Stationary Phase | Mobile Phase | Separation Time (min) | Purity Achieved (%) |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | C18, Aminopropyl cartridges | MeOH/H2O gradients | 5-15 | >95 |

| HPLC - Normal Phase | Silica gel | CHCl3:MeOH:H2O (65:25:4) | 6-15 | >98 |

| HPLC - Reverse Phase | C8SR, C18 | MeOH/H2O gradients | 10-20 | >98 |

| Thin Layer Chromatography (TLC) | Silica gel 60 | CHCl3:MeOH:2M NH4OH (40:10:1) | 15-30 | 85-95 |

| Column Chromatography | Iatrobead, Silica gel | Acetone:MeOH (9:1) | 30-60 | 90-98 |

The SPE methodology employs C18 end-capped silica-based cartridges in 96-well plate format for high-throughput purification [14]. The protocol begins with column conditioning using methanol containing 1% formic acid, followed by equilibration with water containing 1% formic acid [14]. Sample loading occurs under controlled vacuum conditions, maintaining a gauge reading of 5-7 inches of mercury to ensure optimal separation efficiency [14].

High-performance liquid chromatography provides superior resolution for the separation of NBD-sphingolipid analogs [11]. Normal-phase HPLC utilizes silica gel stationary phases with isocratic elution systems employing chloroform-methanol-water mixtures [11]. The separation mechanism relies on differential interactions between the polar headgroups and the silica surface, enabling baseline resolution of ceramide, glucocerebroside, and sphingomyelin analogs within 15 minutes [11].

Reverse-phase HPLC employs C8 or C18 stationary phases with methanol-water gradient elution systems [13]. This approach provides separation based on the hydrophobic interactions of the fatty acid chains and sphingosine backbone [13]. The method offers excellent sensitivity with detection limits in the femtomolar range and can distinguish between positional isomers that differ only in the location of the NBD-fatty acid attachment [11].

Thin layer chromatography serves as both an analytical and preparative separation technique [18]. Aluminum-backed silica gel 60 plates provide optimal resolution when developed with chloroform-methanol-water solvent systems [18]. The NBD fluorophore enables direct visualization under ultraviolet illumination, facilitating band identification and quantitative analysis using fluorescence imaging systems [18].

The chromatographic behavior of NBD-sphingolipids follows predictable patterns based on polarity [17]. Less polar components migrate further up the TLC plate, with migration distance inversely related to the number and polarity of functional groups [17]. The retention factor calculation provides reproducible identification parameters, though environmental factors such as humidity, temperature, and plate preparation can influence results [17].

Quality Control Metrics: Purity Assessment (>98%) and Stability Profiling

Quality control protocols for C6 NBD-Sphingosine, beta-D-lactosyl establish rigorous standards to ensure consistent product quality and performance in analytical applications [28]. Purity assessment employs multiple complementary analytical techniques to achieve the required >98% purity specification [25].

High-performance liquid chromatography coupled with ultraviolet detection provides primary purity assessment through area normalization methods [28]. The technique utilizes segmented gradients and parallel reaction monitoring to resolve nearly isobaric species that could interfere with quantitative analysis [28]. Detection limits reach the low femtomole per milligram protein level, enabling accurate quantification over seven orders of magnitude dynamic range [28].

Quality Control Metrics

| Quality Parameter | Method/Specification | Acceptance Criteria |

|---|---|---|

| Purity Assessment | HPLC-UV, HPLC-MS/MS | >98% purity |

| Detection Limit | 50 fmol - 1 pmol | S/N ratio >10 |

| Quantitation Limit | 0.6-4.7% | CV <20% |

| Linearity Range | 5 orders of magnitude | r² >0.99 |

| Precision (RSD %) | <5% (repeatability) | RSD <10% |

| Storage Stability | -20°C, dark, >200 days | <5% degradation/month |

| pH Stability | pH 5.8-6.5 optimal | No degradation pH 5-7 |

| Temperature Stability | 4°C stable, 37°C limited | Half-life >30 days at RT |

Mass spectrometric analysis provides definitive structural confirmation and impurity profiling [28]. High-resolution mass spectrometry enables accurate mass determination with sub-ppm accuracy, facilitating identification of synthetic byproducts and degradation products [22]. The technique employs positive ion electrospray ionization with fragmentation patterns specific to the NBD-lactosylceramide structure [22].

Precision assessment follows International Council for Harmonisation guidelines, evaluating both repeatability and intermediate precision [29]. Repeatability studies employ triplicate determinations across five concentration levels within the linear range, with acceptance criteria requiring relative standard deviation below 5% [29]. Intermediate precision encompasses day-to-day, analyst-to-analyst, and equipment-to-equipment variability, with acceptable performance defined as relative standard deviation below 10% [29].

Stability profiling encompasses multiple stress conditions to establish appropriate storage and handling protocols [23]. Hydrolysis studies demonstrate pseudo-first-order kinetics with a V-shaped pH-rate profile, showing optimal stability at pH 5.8-6.5 [23]. Under neutral conditions, the hydrolysis rate constant averages 8.5 × 10⁻⁴ h⁻¹, corresponding to a half-life exceeding 30 days at room temperature [23].

Temperature stability testing reveals enhanced stability at reduced temperatures [23]. Storage at 4-6°C in the absence of buffer additives extends the half-life to over 200 days [23]. The compound demonstrates particular sensitivity to light exposure, requiring protection from laboratory illumination to prevent fluorophore degradation [18]. Storage under nitrogen atmosphere at -20°C in amber vials provides optimal long-term stability [1].

pH stability investigations show minimal degradation between pH 5-7, with increased hydrolysis rates at extreme pH values [23]. Buffer catalysis contributes to degradation, with acetate, tris, and citrate ions providing general acid-base catalysis that accelerates hydrolysis [23]. The use of phosphate buffers minimizes catalytic effects while maintaining physiological pH conditions [24].

Oxidative stability testing employs accelerated aging protocols under controlled oxygen exposure [23]. The NBD fluorophore shows susceptibility to oxidative degradation, particularly under elevated temperature and light exposure conditions [24]. Antioxidant additives such as butylated hydroxytoluene provide limited protection but may interfere with analytical applications [23].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of C6 NBD-Sphingosine, beta-D-lactosyl reflects its amphiphilic nature, with both hydrophilic and lipophilic regions influencing its distribution behavior in different solvent systems. The compound demonstrates optimal solubility in mixed polar solvent systems, particularly chloroform-methanol combinations, which serve as the standard medium for storage and handling [1] [4].

In chloroform-methanol mixtures, the compound exhibits excellent solubility, with ratios of 2:1 and 5:1 (v/v) both providing complete dissolution [1] [4]. This solubility pattern is attributed to the ability of these mixed solvents to accommodate both the polar lactosyl headgroup and the more hydrophobic sphingosine backbone with its associated NBD-labeled fatty acyl chain. Pure methanol also provides good solubility, reflecting the substantial polar character imparted by the disaccharide headgroup [4].

The solubility in purely aqueous systems is characteristically poor, as expected for a membrane lipid analog [5] [6]. This limited water solubility is typical of NBD-labeled lipids and reflects the predominant hydrophobic character of the molecular structure despite the presence of the polar sugar residues. The poor aqueous solubility necessitates the use of delivery systems such as liposomes or albumin complexes for biological studies [5].

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Chloroform:Methanol (2:1) | Soluble | Standard storage solvent | [1] |

| Chloroform:Methanol (5:1) | Soluble | Alternative ratio for storage | [4] |

| Methanol | Soluble | Good solubility reported | [4] |

| Ethanol | Limited solubility | Based on NBD-sphingosine analogs | [7] |

| DMSO | Limited solubility | Based on NBD-sphingosine analogs | [7] |

| Water | Poor solubility | Typical for NBD-labeled lipids | [5] |

| Polar solvents | Moderate to good | Due to lactosyl headgroup | [5] [6] |

| Non-polar solvents | Poor to moderate | Limited due to large polar headgroup | [5] [6] |

Studies of related NBD-labeled sphingolipids have shown that solvent polarity significantly influences both the solubility and fluorescence properties of these compounds [8] [9]. In more polar environments, the NBD fluorophore experiences different local dielectric conditions, which can affect both the compound's partition behavior and its spectroscopic characteristics. This environmental sensitivity makes C6 NBD-Sphingosine, beta-D-lactosyl particularly useful as a probe for studying membrane environments and lipid-protein interactions [10].

The limited solubility in non-polar organic solvents such as hexane or cyclohexane reflects the substantial polar character contributed by the lactosyl disaccharide headgroup [5] [6]. This solubility pattern distinguishes the compound from simpler NBD-labeled lipids that lack the extensive carbohydrate substitution, highlighting the significant impact of the glycosyl groups on the overall physicochemical properties of the molecule.

Thermal Stability and Degradation Kinetics

The thermal stability of C6 NBD-Sphingosine, beta-D-lactosyl is a critical parameter for its use in biological research applications, particularly those involving temperature variations or extended incubation periods. The compound exhibits excellent stability under standard storage conditions at -20°C, where it can be maintained for extended periods without significant degradation [1] [2] [11].

Under standard laboratory conditions, the compound demonstrates good chemical stability with no significant decomposition occurring when stored according to specifications [12]. The recommended storage temperature of -20°C provides optimal preservation of both the structural integrity and fluorescence properties of the molecule. At this temperature, the compound can be stored for years without appreciable loss of activity or spectroscopic properties [1] [2].

At physiological temperatures (37°C), C6 NBD-Sphingosine, beta-D-lactosyl exhibits stability sufficient for short-term cellular studies and metabolic experiments [13] [14] [15]. Studies with related NBD-labeled sphingolipids have demonstrated that these compounds can maintain their structural and functional integrity during typical cell culture experiments lasting several hours. However, extended incubations at elevated temperatures may lead to gradual degradation through various pathways [16] [17].

| Parameter | Value/Condition | Notes | Reference |

|---|---|---|---|

| Recommended Storage Temperature | -20°C | Standard storage for NBD-labeled lipids | [1] [2] [11] |

| Thermal Degradation Onset | >125°C (for ceramide analogs) | Based on ceramide thermal studies | [18] |

| Stability in Biological Systems (37°C) | Stable for short-term incubations | Suitable for cellular studies | [13] [14] [15] |

| Photostability | Moderate | Typical for NBD fluorophores | [19] [20] |

| Chemical Stability | Stable under normal conditions | No decomposition if used properly | [12] |

| Freezer Stability | Stable for extended periods | Recommended storage condition | [1] [2] |

| Light Sensitivity | Sensitive - store protected from light | NBD group is light-sensitive | [7] [21] [11] |

Studies of ceramide thermal degradation have shown that structural changes typically begin to occur at temperatures above 125°C, involving cleavage of carbon-carbon bonds and destruction of amide linkages [18]. For C6 NBD-Sphingosine, beta-D-lactosyl, similar thermal degradation pathways would be expected to affect both the ceramide backbone and potentially the glycosidic bonds linking the sugar residues.

The NBD fluorophore component introduces additional considerations for thermal stability. NBD-labeled compounds generally exhibit moderate photostability but can undergo photodegradation upon prolonged exposure to light, particularly ultraviolet radiation [19] [20]. This light sensitivity necessitates storage and handling under light-protected conditions to maintain the fluorescence properties essential for experimental applications [7] [21] [11].

Metabolic stability studies with related NBD-labeled sphingolipids have revealed that these compounds can undergo enzymatic degradation in biological systems [16] [17] [22]. The degradation kinetics are influenced by the specific cellular environment, the presence of relevant enzymes, and the duration of exposure. In general, NBD-labeled glycosphingolipids like C6 NBD-Sphingosine, beta-D-lactosyl show greater resistance to enzymatic degradation compared to their sphingomyelin counterparts, making them suitable for extended cellular studies [22].

Fluorescence Properties: Excitation/Emission Maxima and Quantum Yield

The fluorescence characteristics of C6 NBD-Sphingosine, beta-D-lactosyl are dominated by the NBD fluorophore, which imparts distinctive spectroscopic properties that make this compound valuable for membrane and cellular studies. The NBD group exhibits characteristic excitation and emission wavelengths that fall within the visible spectrum, providing practical advantages for fluorescence microscopy and spectroscopic applications [23] [19] [24] [25].

The excitation maximum for the NBD fluorophore in this compound occurs at approximately 460-467 nm, consistent with standard NBD spectroscopic behavior [23] [19] [24] [25]. This excitation wavelength is well-suited for standard fluorescence instrumentation and can be efficiently excited using common laser lines available in confocal microscopy systems. The emission maximum appears at 534-539 nm, producing a characteristic green fluorescence that is readily distinguishable from cellular autofluorescence [23] [19] [24] [25].

| Parameter | Value | Environmental Dependence | Reference |

|---|---|---|---|

| Excitation Maximum (nm) | 460-467 | Moderate variation with polarity | [23] [19] [24] [25] |

| Emission Maximum (nm) | 534-539 | Blue-shift in non-polar environments | [23] [19] [24] [25] |

| NBD Group Excitation (nm) | 465-470 | Standard for NBD fluorophore | [23] [19] [26] |

| NBD Group Emission (nm) | 535-540 | Standard for NBD fluorophore | [23] [19] [26] |

| Fluorescence Environment Sensitivity | High | Sensitive to membrane environment | [8] [9] |

| Red-Edge Excitation Shift (REES) | ~16 nm | Observed in membrane systems | [9] |

| Lifetime Sensitivity | High | Depends on NBD orientation | [27] [28] |

| Quantum Yield Range | 0.04-0.21 | Varies with host lipid environment | [29] [30] [31] |

One of the most significant characteristics of the NBD fluorophore is its high environmental sensitivity, which makes C6 NBD-Sphingosine, beta-D-lactosyl particularly useful as a membrane probe [8] [9]. The fluorescence intensity and spectral properties of NBD are strongly influenced by the local polarity and hydration state of the surrounding environment. In more hydrophobic environments, such as the interior of lipid bilayers, the fluorescence typically increases and the emission spectrum may exhibit a blue shift [9] [29].

The quantum yield of NBD-labeled lipids varies significantly depending on the local environment and the specific molecular context. Studies of various NBD-labeled phospholipids have reported quantum yields ranging from 0.04 to 0.21, with the variation attributed to differences in the local polarity experienced by the fluorophore [29] [30] [31]. For C6 NBD-Sphingosine, beta-D-lactosyl, the quantum yield would be expected to fall within this range, with the specific value depending on the membrane environment and the presence of other lipids or proteins.

The phenomenon of red-edge excitation shift (REES) has been observed with NBD-labeled lipids in membrane systems, with typical shifts of approximately 16 nm [9]. This effect occurs when the fluorophore is excited at the red edge of its absorption spectrum, resulting in a shift of the emission maximum to longer wavelengths. REES is indicative of the restricted mobility of the fluorophore and provides valuable information about the local membrane environment and the organization of lipid domains [9].

Fluorescence lifetime measurements of NBD-labeled lipids reveal that the lifetime is highly sensitive to the orientation of the nitro group within the fluorophore [27] [28]. When the nitro group is oriented toward the membrane interior, longer fluorescence lifetimes are typically observed compared to orientations where the nitro group points toward the aqueous phase. This orientation dependence provides additional information about the precise molecular environment experienced by the probe [28].